N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
Description
Properties
IUPAC Name |
N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3OS/c1-13-7-5-6-10-17(13)22-18(15-11-24-12-16(15)21-22)20-19(23)14-8-3-2-4-9-14/h2-10H,11-12H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXQHADYOHMZQGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=C3CSCC3=N2)NC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thienopyrazole Core: This step involves the cyclization of a suitable precursor, such as a 2-aminothiophene derivative, with a hydrazine derivative under acidic or basic conditions to form the thienopyrazole ring.
Substitution Reactions:
Amidation: The final step involves the coupling of the thienopyrazole intermediate with benzoyl chloride to form the benzamide moiety. This reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of high-throughput screening techniques to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thienopyrazole core, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride, targeting the carbonyl group in the benzamide moiety.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions. For example, halogenation can be performed using reagents like bromine or chlorine in the presence of a catalyst.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Lewis acids like aluminum chloride for substitution reactions.
Major Products
Oxidation: Formation of sulfoxides or sulfones from the thienopyrazole ring.
Reduction: Conversion of the benzamide to a primary amine.
Substitution: Halogenated derivatives of the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
The compound has potential applications in biology as a probe for studying enzyme interactions and as a scaffold for the development of bioactive molecules. Its ability to interact with biological macromolecules makes it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structural features suggest it could act as an inhibitor for certain enzymes or receptors, making it a candidate for the treatment of diseases such as cancer or inflammatory disorders.
Industry
In the industrial sector, the compound can be used in the development of new materials with specific electronic or optical properties. Its heterocyclic core is of interest for the design of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thienopyrazole core can mimic the structure of natural substrates or inhibitors, allowing it to bind to active sites and modulate biological activity. The benzamide moiety can enhance binding affinity through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Research Implications and Limitations
- Synthesis: The target compound’s synthesis likely parallels methods in , but substitution of the imidazole precursor with a thienopyrazole intermediate would be required.
- Bioactivity: While data are unavailable, structural comparisons suggest the thienopyrazole-benzamide hybrid could outperform imidazole analogs in target binding due to its fused heterocycle.
- Limitations : Absence of direct experimental data (e.g., solubility, IC₅₀) for the target compound necessitates cautious extrapolation from analogs.
Biological Activity
N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a compound belonging to the thieno[3,4-c]pyrazole class, which has garnered attention for its diverse biological activities. This article presents a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C18H20N2O2S
- Molecular Weight : 320.43 g/mol
The compound features a thieno[3,4-c]pyrazole core structure that is known for various pharmacological properties.
The mechanisms by which thieno[3,4-c]pyrazole derivatives exert their biological effects include:
- Enzyme Inhibition : Many derivatives inhibit specific enzymes such as phosphodiesterases and kinases, which play critical roles in cellular signaling pathways.
- Receptor Modulation : These compounds can bind to various receptors, modulating their activity and influencing downstream signaling cascades.
Anti-inflammatory Activity
Research indicates that thieno[3,4-c]pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, studies have shown that these compounds can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models .
Anticancer Properties
Several studies have highlighted the anticancer potential of thieno[3,4-c]pyrazole derivatives. For example:
- A derivative was found to inhibit Aurora-A kinase with an IC50 value of 0.067 µM, showcasing its potential as an anticancer agent .
- Another study reported that compounds from this class inhibited the proliferation of various cancer cell lines (e.g., H460 and A549) at micromolar concentrations .
Antioxidant Activity
Thieno[3,4-c]pyrazole compounds have been evaluated for their antioxidant capabilities. In one study involving Nile fishes exposed to toxic substances, these compounds demonstrated protective effects against oxidative stress by reducing erythrocyte malformations .
Table 1: Summary of Biological Activities
Q & A
Q. Critical Parameters for Optimization :
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Temperature | 60–80°C | Higher yields but risk of side reactions |
| Solvent | Dry THF or DMF | Prevents hydrolysis of intermediates |
| Catalyst | Pyridine or DMAP | Accelerates amide bond formation |
| Reaction Time | 12–24 hours | Ensures complete conversion |
Basic: Which spectroscopic and chromatographic techniques are essential for structural characterization of this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Assign peaks for the o-tolyl methyl group (~δ 2.3 ppm), thieno-pyrazole protons (δ 6.5–7.5 ppm), and benzamide carbonyl (δ ~165 ppm) .
- 2D NMR (HSQC, HMBC) : Resolves overlapping signals and confirms connectivity .
- Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ for C₁₉H₁₈N₃OS⁺) .
- HPLC-PDA : Monitors purity (>95%) using a C18 column (acetonitrile/water gradient) .
Data Contradiction Analysis :
Discrepancies in NMR shifts may arise from tautomerism in the pyrazole ring. Confirm via variable-temperature NMR or X-ray crystallography .
Advanced: How can researchers resolve conflicting bioactivity data across different assay systems (e.g., enzyme vs. cell-based assays)?
Methodological Answer:
Conflicting results often stem from differences in assay conditions or target accessibility. Strategies include:
- Dose-Response Profiling : Test across a wider concentration range (e.g., 1 nM–100 µM) to identify off-target effects .
- Membrane Permeability Assays : Use Caco-2 cells or PAMPA to assess if poor cellular uptake explains low activity in cell-based assays .
- Target Engagement Studies : Employ SPR (surface plasmon resonance) or thermal shift assays to confirm direct binding to the intended enzyme/receptor .
Example Case :
If the compound shows IC₅₀ = 50 nM in enzyme assays but no activity in cells, modify the benzamide moiety to enhance solubility (e.g., introduce polar groups like morpholine sulfonyl) .
Advanced: What computational and experimental strategies improve target selectivity when designing derivatives?
Methodological Answer:
-
Molecular Docking : Use AutoDock Vina to predict binding poses in homologous targets (e.g., kinases vs. phosphatases). Focus on residues unique to the target (e.g., hydrophobic pockets for o-tolyl interactions) .
-
SAR Studies : Systematically replace substituents:
Modification Effect on Selectivity Bromine at benzamide para position Increases affinity for halogen-binding pockets Sulfonyl groups Enhances polar interactions with charged residues Methyl vs. methoxy on o-tolyl Alters steric bulk and π-π stacking -
In Vivo Pharmacokinetics : Monitor metabolite formation (e.g., hepatic CYP450 stability) to avoid off-target activation .
Basic: What are the key functional groups responsible for this compound’s reactivity in biological systems?
Methodological Answer:
- Thieno[3,4-c]pyrazole Core : Participates in π-π stacking with aromatic residues in enzyme active sites .
- Benzamide Moiety : Acts as a hydrogen-bond acceptor via the carbonyl group, critical for binding to serine proteases .
- o-Tolyl Group : Provides hydrophobic interactions in binding pockets, enhancing binding affinity .
Reactivity in Redox Environments :
The sulfur atom in the thiophene ring may undergo oxidation (e.g., to sulfoxide), altering bioactivity. Monitor via LC-MS in oxidative buffers .
Advanced: How can researchers validate the proposed mechanism of action using orthogonal assays?
Methodological Answer:
- Genetic Knockdown : Use siRNA/shRNA to silence the target gene and confirm loss of compound efficacy .
- Cellular Thermal Shift Assay (CETSA) : Measure protein thermal stability shifts upon compound binding .
- Radiolabeled Tracers : Synthesize a ¹⁴C-labeled analog to track target engagement in vivo .
Q. Example Workflow :
In Silico Prediction : Identify putative targets via PharmMapper.
Biochemical Validation : Test inhibition in recombinant protein assays.
Cellular Confirmation : Correlate activity with target expression levels across cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
